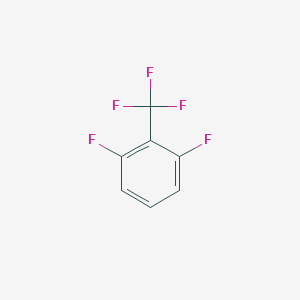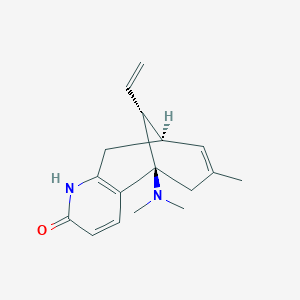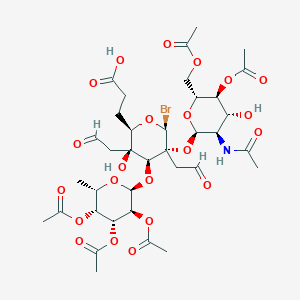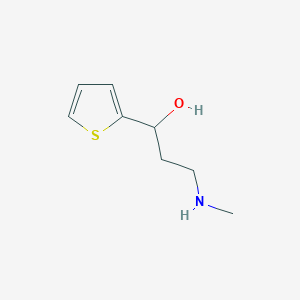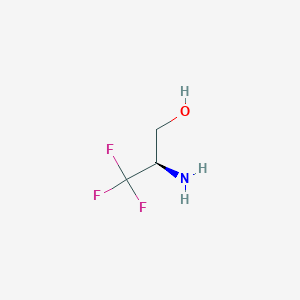
(2R)-2-amino-3,3,3-trifluoropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of closely related fluorinated compounds often involves multi-step processes that include key reactions like the Mitsunobu reaction, Dakin–West reaction, or asymmetric hydrogenation. For example, (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline were synthesized through a Mitsunobu reaction involving perfluoro-tert-butanol, showcasing a method that might be adaptable for synthesizing (2R)-2-amino-3,3,3-trifluoropropan-1-ol (Tressler & Zondlo, 2014). Additionally, an efficient synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol through a Dakin–West reaction followed by enantioselective reduction hints at possible synthetic routes for related compounds (Wei, Makowski, Martínez, & Ghosh, 2008).
Molecular Structure Analysis
The molecular structure of fluorinated amino alcohols is characterized by the presence of fluorine atoms, which significantly influence their physical and chemical properties. The exact structure of (2R)-2-amino-3,3,3-trifluoropropan-1-ol is not detailed in the papers reviewed, but studies on similar compounds emphasize the importance of X-ray crystallography in determining molecular geometries and intermolecular interactions, such as hydrogen bonding patterns (Li, Shen, & Zhang, 2015).
Chemical Reactions and Properties
Fluorinated amino alcohols participate in various chemical reactions, leveraging the reactivity of both the amino and hydroxyl groups, as well as the unique properties imparted by fluorine atoms. For instance, the synthesis of 3-trifluoromethylpyrroles via [3 + 2] cycloaddition showcases the reactivity of compounds containing trifluoromethyl groups with nitrogen-containing heterocycles (Zeng, Li, Wang, & Zhou, 2023).
Scientific Research Applications
Synthesis of Fluorinated Amino Acids
Lou et al. (2019) developed a palladium-catalyzed cross-coupling method involving unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene. This method was key in preparing trifluoromethylated and difluoromethylated amino acids, which hold significant interest in peptide/protein-based chemical biology. The synthesis offers simplicity and versatility, starting from a key intermediate α-trifluoromethylalkene-containing amino acid (Lou et al., 2019).
Stereoselective Synthesis of β-Amino Acid Derivatives
Shimada et al. (2006) reported the first highly stereoselective synthesis of anti-α-trifluoromethyl-β-amino acid derivatives. This was achieved through a Reformatsky-type reaction of 2-bromo-3,3,3-trifluoropropanoic imide with various types of imines (Shimada et al., 2006).
Asymmetric Synthesis for CETP Inhibitor
Wei et al. (2008) developed an efficient, chromatography-free asymmetric synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol for large-scale production of a cholesterol ester transfer protein (CETP) inhibitor. This included a modified Dakin–West reaction followed by an asymmetric hydrogenation or enzymatic reduction (Wei et al., 2008).
Synthesis of Fluoroalkyl-Substituted Furans
Zhang et al. (2007) synthesized 3,3,3-trifluoroprop-1-en-2-yl-substituted furans through a palladium-catalyzed cyclization-isomerization of specific alkynylbut-2-en-l-ols. This novel method provided a pathway for the generation of these furans from readily available trifluoropropene derivatives (Zhang et al., 2007).
19F NMR Studies of Proteins
Ye et al. (2015) evaluated the chemical shift dispersion of various thiol-reactive trifluoromethyl probes, including derivatives of 3-bromo-1,1,1-trifluoropropan-2-ol, for their sensitivity in 19F NMR studies of proteins. This study highlights the importance of fluorinated moieties for understanding distinct protein conformers or states (Ye et al., 2015).
Photocatalytic Synthesis of Tetrahydroquinolines
Zeng et al. (2022) utilized 2-bromo-3,3,3-trifluoropropene in a photocatalytic defluorinative reaction with N-aryl amino acids. This method led to the synthesis of various 4-(difluoromethylidene)-tetrahydroquinolines, showcasing the compound's potential in photocatalytic applications (Zeng et al., 2022).
properties
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoropropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2/t2-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTSVIYDHWMNGL-UWTATZPHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)(F)F)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-3,3,3-trifluoropropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

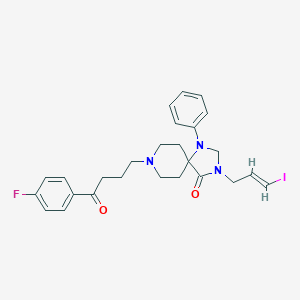
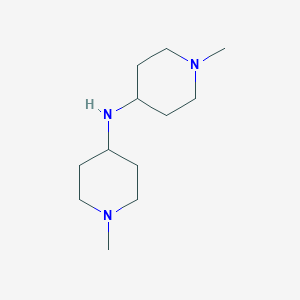
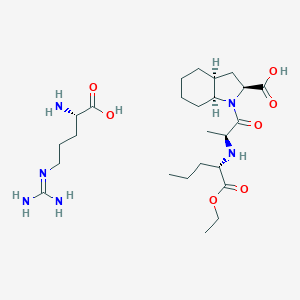

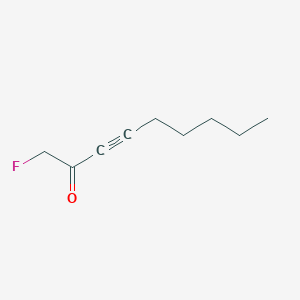

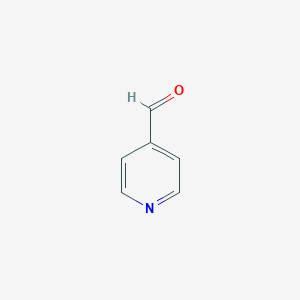
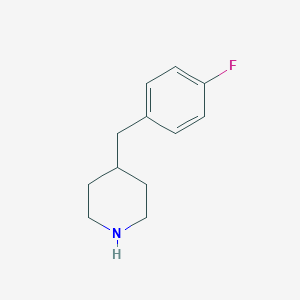
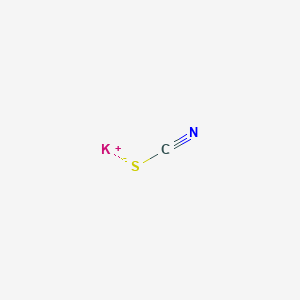
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
